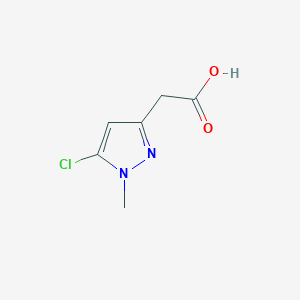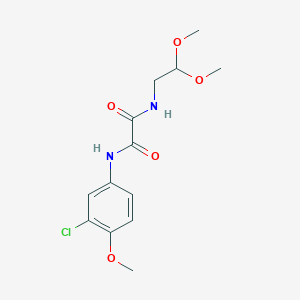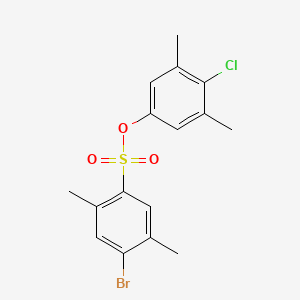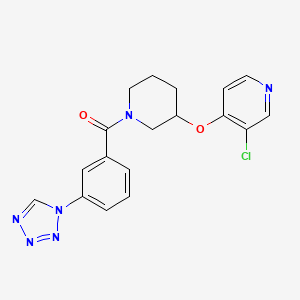
Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate is a useful research compound. Its molecular formula is C36H30N4O6S2 and its molecular weight is 678.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal–Organic Systems
Research on similar compounds, such as flexible dicarboxylate ligands, has been pivotal in constructing metal–organic systems. The synthesis and study of these ligands have led to the formation of metal–organic complexes with varied structural dimensions. These complexes demonstrate significant potential in catalysis, molecular recognition, and as frameworks for gas storage and separation. The flexibility of the ligands, which can adopt syn or anti conformations, plays a crucial role in determining the structure and properties of the resulting complexes (Dai et al., 2009).
Synthesis of Bisquinolines
Another area of application is the synthesis of bisquinolines through reactions like the double Friedlander reaction. Such compounds, including bis(2-aryl-4-arylquinolin-3-yl)sulfanes, have been synthesized with good yields and show intriguing chemical properties. The reactions involved highlight the compound's potential utility in creating rigid, complex molecular structures, which could be relevant for developing new materials or pharmaceuticals (Paul, Muthusubramanian, & Bhuvanesh, 2011).
Metal–Organic Supramolecules
The synthesis of flexible carboxylate ligands similar to the compound has also been instrumental in creating metal–organic supramolecules. These supramolecules, formed through assembly with various metal ions, have been explored for their unique structural characteristics. The ability of these ligands to adopt different conformations has been critical in directing the formation of novel metallamacrocycles and coordination polymers, which could have implications in areas such as catalysis, molecular sensing, and material science (Dai et al., 2010).
Catalysis
Compounds with structures similar to "Dibenzyl 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate" have found applications in catalysis, particularly in cyclopropanation reactions and olefin epoxidation. These catalytic processes are crucial for the synthesis of various organic compounds, highlighting the potential of such molecules in facilitating reactions that are important in industrial and pharmaceutical chemistry (Burguete et al., 2001).
Propiedades
IUPAC Name |
benzyl 2-[4-oxo-3-[2-[4-oxo-2-(2-oxo-2-phenylmethoxyethyl)sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O6S2/c41-31(45-21-25-11-3-1-4-12-25)23-47-35-37-29-17-9-7-15-27(29)33(43)39(35)19-20-40-34(44)28-16-8-10-18-30(28)38-36(40)48-24-32(42)46-22-26-13-5-2-6-14-26/h1-18H,19-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUWVQGBGFWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2597525.png)


![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)
![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)





![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)
